molecular formula C12H16BN3O2 B14779362 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

Cat. No.: B14779362
M. Wt: 245.09 g/mol
InChI Key: RSLBYCNGPPAPDS-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is an organic compound that features a boron-containing dioxaborolane group attached to an imidazo[1,2-A]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine typically involves the borylation of an imidazo[1,2-A]pyrazine precursor. One common method is the palladium-catalyzed cross-coupling reaction between an imidazo[1,2-A]pyrazine derivative and a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazo[1,2-A]pyrazine core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Substituted imidazo[1,2-A]pyrazine compounds with various functional groups.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The imidazo[1,2-A]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is unique due to its combination of a boron-containing dioxaborolane group and an imidazo[1,2-A]pyrazine core

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-16-6-5-14-10(16)7-15-9/h5-8H,1-4H3

InChI Key

RSLBYCNGPPAPDS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=N2

Origin of Product

United States

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